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molecular formula C9H14ClN3O B8461749 4-(butylamino)-5-chloro-2-methylpyridazin-3(2H)-one

4-(butylamino)-5-chloro-2-methylpyridazin-3(2H)-one

Cat. No. B8461749
M. Wt: 215.68 g/mol
InChI Key: CQFFVKOGXQAOCW-UHFFFAOYSA-N
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Patent
US08586596B2

Procedure details

A mixture of 4,5-dichloro-2-methylpyridazin-3(2H)-one (358 mg, 2 mmol) and butan-1-amine (585 mg, 8 mmol) in acetonitrile was refluxed for 16 hours. The mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, washed with water, brine, dried with MgSO4, filtered, and concentrated. Purification of the residue by chromatography (hexanes-EtOAc 1:1) afforded 170 mg of 4-(butylamino)-5-chloro-2-methylpyridazin-3(2H)-one and 260 mg of 5-(butylamino)-4-chloro-2-methylpyridazin-3(2H)-one. MS (ESI) m/z 215 (M+H)+.
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[Cl:8].[CH2:11]([NH2:15])[CH2:12][CH2:13][CH3:14]>C(#N)C>[CH2:11]([NH:15][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[Cl:8])[CH2:12][CH2:13][CH3:14].[CH2:11]([NH:15][C:7]1[CH:6]=[N:5][N:4]([CH3:9])[C:3](=[O:10])[C:2]=1[Cl:1])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
358 mg
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C)=O
Name
Quantity
585 mg
Type
reactant
Smiles
C(CCC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography (hexanes-EtOAc 1:1)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC=1C(N(N=CC1Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
Name
Type
product
Smiles
C(CCC)NC1=C(C(N(N=C1)C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08586596B2

Procedure details

A mixture of 4,5-dichloro-2-methylpyridazin-3(2H)-one (358 mg, 2 mmol) and butan-1-amine (585 mg, 8 mmol) in acetonitrile was refluxed for 16 hours. The mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, washed with water, brine, dried with MgSO4, filtered, and concentrated. Purification of the residue by chromatography (hexanes-EtOAc 1:1) afforded 170 mg of 4-(butylamino)-5-chloro-2-methylpyridazin-3(2H)-one and 260 mg of 5-(butylamino)-4-chloro-2-methylpyridazin-3(2H)-one. MS (ESI) m/z 215 (M+H)+.
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[Cl:8].[CH2:11]([NH2:15])[CH2:12][CH2:13][CH3:14]>C(#N)C>[CH2:11]([NH:15][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[Cl:8])[CH2:12][CH2:13][CH3:14].[CH2:11]([NH:15][C:7]1[CH:6]=[N:5][N:4]([CH3:9])[C:3](=[O:10])[C:2]=1[Cl:1])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
358 mg
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C)=O
Name
Quantity
585 mg
Type
reactant
Smiles
C(CCC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography (hexanes-EtOAc 1:1)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC=1C(N(N=CC1Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
Name
Type
product
Smiles
C(CCC)NC1=C(C(N(N=C1)C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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